1-Aminopyrrolidine-2,5-dione
Overview
Description
1-Aminopyrrolidine-2,5-dione, also known as N-aminosuccinimide, is an organic compound . It is a white solid that is soluble in water and alcohol . This compound is of great interest in drug discovery due to its versatile scaffold . It has been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound derivatives is generally achieved by reacting succinimide with an amino compound, followed by a reaction with hydrochloric acid . Another efficient synthesis method involves structural rearrangement of -fused imidazole derivatives (GBB reaction products) through the treatment of aliphatic acid silver salt .Molecular Structure Analysis
The five-membered pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms in the compound are nearly coplanar, with a maximum deviation of 0.030 Å .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used to prepare a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another study showed the synthesis of 3-heteryl-substituted derivatives .Physical and Chemical Properties Analysis
This compound is a white solid that is soluble in water and alcohol . It has a molecular weight of 150.56 . The compound has a moderate acidity and can react with other compounds .Mechanism of Action
While the exact mechanism of action of 1-Aminopyrrolidine-2,5-dione is not fully understood, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Other studies have shown that it exhibits significant anti-bacterial activity .
Safety and Hazards
1-Aminopyrrolidine-2,5-dione is relatively safe under general operating conditions, but its toxicity should still be noted . During storage and handling, it should be kept away from oxidizing agents and combustible materials . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
The pyrrolidine ring and its derivatives, including 1-Aminopyrrolidine-2,5-dione, have been the subject of numerous studies due to their potential in drug discovery . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
1-aminopyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-6-3(7)1-2-4(6)8/h1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTYUHLOJTZHAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318301 | |
Record name | 1-Aminopyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19283-13-7 | |
Record name | NSC328473 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminopyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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